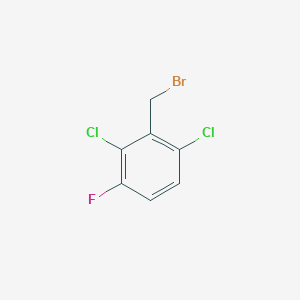
2-bromomethyl-1,3-dichloro-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromomethyl-1,3-dichloro-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromomethyl-1,3-dichloro-4-fluorobenzene typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a solvent and passed through a reactor under controlled conditions. This method ensures consistent product quality and higher yields .
化学反应分析
Types of Reactions
2-bromomethyl-1,3-dichloro-4-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of less halogenated benzene derivatives.
科学研究应用
2-bromomethyl-1,3-dichloro-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-bromomethyl-1,3-dichloro-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The bromomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)-1,3-dichlorobenzene
- 2-(Bromomethyl)-4-fluorobenzene
- 1,3-Dichloro-4-fluorobenzene
Uniqueness
2-bromomethyl-1,3-dichloro-4-fluorobenzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination allows for specific applications in organic synthesis and materials science .
属性
分子式 |
C7H4BrCl2F |
|---|---|
分子量 |
257.91 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1,3-dichloro-4-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2 |
InChI 键 |
XBHANOGRPYYGCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)Cl)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















